Alpinumisoflavone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpinumisoflavone acetate is a natural prenylated isoflavonoid derived from the fruit of Cudrania tricuspidata. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, estrogenic, and neuroprotective effects .
Mechanism of Action
- ERα and ERβ are the primary targets. ERα is involved in proliferative responses, while ERβ counteracts these responses .
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
Alpinumisoflavone acetate has been explored for a number of biological and pharmacological effects, and it exhibits a potential as a drug candidate . Further series of studies are needed to confirm these pharmacological effects . The compound might be a candidate for a future co-chemotherapy agent in safety, quality, and standardization .
Biochemical Analysis
Biochemical Properties
Alpinumisoflavone acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the mitogen-activated protein kinase (MAPK) pathway, where this compound decreases the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This interaction leads to the inhibition of cell proliferation and induction of apoptosis. Additionally, this compound induces mitochondrial dysfunction, which further promotes apoptosis through the mitochondrial pathway .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, it impairs mitochondrial respiration by inducing oxidative stress and regulating the MAPK and phosphoinositide 3-kinase (PI3K) pathways . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound has been shown to decrease the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the phosphorylation of ERK1/2, a critical step in the MAPK signaling pathway . This inhibition results in the suppression of downstream signaling events that promote cell proliferation and survival. Additionally, this compound induces changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its biological activity . Over time, it induces sustained mitochondrial dysfunction and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in the MAPK and PI3K pathways . These interactions result in changes in cellular metabolism, including alterations in energy production and utilization. Additionally, this compound affects the levels of reactive oxygen species (ROS), contributing to its antioxidant properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . For instance, this compound is known to accumulate in mitochondria, where it induces mitochondrial dysfunction and apoptosis . The compound’s lipophilic nature enhances its affinity for cell membranes, facilitating its transport and distribution within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its pro-apoptotic effects . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria. Additionally, the compound may interact with other organelles, such as the endoplasmic reticulum, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpinumisoflavone acetate typically involves the prenylation of isoflavonoids. The process begins with the extraction of alpinumisoflavone from natural sources, followed by acetylation to form this compound. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cudrania tricuspidata, followed by chemical modification. The process is optimized to ensure high yield and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Alpinumisoflavone acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens, under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and osteoporosis.
Industry: Utilized in the development of nutraceuticals and functional foods
Comparison with Similar Compounds
Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic and anti-inflammatory effects.
Biochanin A: Exhibits similar pharmacological activities, including anticancer and neuroprotective effects
Uniqueness: Alpinumisoflavone acetate stands out due to its enhanced lipophilicity, which increases its affinity for cell membranes and enhances its biological activities. This unique property makes it a promising candidate for further pharmacological investigations and therapeutic applications .
Properties
CAS No. |
86989-18-6 |
---|---|
Molecular Formula |
C22H18O6 |
Molecular Weight |
378.38 |
IUPAC Name |
[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
InChI |
InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |
InChI Key |
UGAJYYNANGVRBF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.